molecular formula C20H24N2O4S B7697352 3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide

3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide

Cat. No. B7697352
M. Wt: 388.5 g/mol
InChI Key: CSONPHPJERLMIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide, also known as BSEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BSEB is a member of the sulfonamide family of compounds, which have been used as antibiotics and diuretics. However, recent studies have shown that BSEB has unique properties that make it a promising candidate for various medical applications.

Mechanism of Action

The exact mechanism of action of 3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. This compound also appears to have an effect on the endocannabinoid system, which is involved in pain regulation and mood.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been shown to have anti-tumor effects in various cancer cell lines. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide is its relatively low toxicity, which makes it a promising candidate for further study. However, this compound has limited solubility in water, which can make it difficult to administer in certain experimental settings. In addition, more research is needed to fully understand the potential side effects of this compound.

Future Directions

There are many potential future directions for research on 3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also shown promise as an anti-tumor agent, and further studies are needed to determine its potential use in cancer treatment. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide can be synthesized through a multistep process involving the reaction of 4-methoxybenzoyl chloride with 2-(4-methoxyphenyl)ethylamine to form 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide. This intermediate is then reacted with benzylsulfonamide and trifluoroacetic acid to form this compound.

Scientific Research Applications

3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in various animal models. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-(benzylsulfamoyl)-N-cyclopentyl-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-26-18-12-11-16(20(23)22-17-9-5-6-10-17)13-19(18)27(24,25)21-14-15-7-3-2-4-8-15/h2-4,7-8,11-13,17,21H,5-6,9-10,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSONPHPJERLMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCCC2)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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